5-Hydroxydecanoate sodium

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

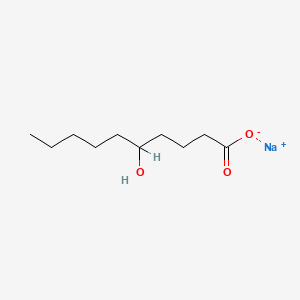

sodium;5-hydroxydecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3.Na/c1-2-3-4-6-9(11)7-5-8-10(12)13;/h9,11H,2-8H2,1H3,(H,12,13);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGNECWEKMWRM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CCCC(=O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101017457 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71186-53-3 | |

| Record name | 5-Hydroxydecanoic acid sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101017457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Hydroxydecanoate Sodium in Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxydecanoate (B1195396) sodium (5-HD) is a chemical compound extensively used in biomedical research, primarily for its role as a modulator of cellular bioenergetics and ion channel function. Initially characterized as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels, its application has been pivotal in elucidating the mechanisms of ischemic preconditioning and cardioprotection. However, subsequent research has revealed a more complex pharmacological profile, including its metabolism via β-oxidation, which necessitates careful interpretation of experimental results. This guide provides an in-depth overview of the research applications of 5-HD, with a focus on its mechanism of action, quantitative effects, and the experimental protocols employed in its study.

Core Mechanism of Action

The primary and most widely studied mechanism of action of 5-Hydroxydecanoate sodium is the inhibition of ATP-sensitive potassium (KATP) channels.[1][2] These channels are crucial regulators of cellular function in various tissues, including the heart, by linking cellular metabolism to electrical activity.

Initially, 5-HD was considered a selective blocker of the mitochondrial KATP (mitoKATP) channel, as opposed to the sarcolemmal KATP (sarcKATP) channel. This purported selectivity made it an invaluable tool for dissecting the specific role of mitoKATP channels in cellular processes, particularly in the context of cardioprotection afforded by ischemic preconditioning.[3] The opening of mitoKATP channels is believed to be a key step in protecting cardiac cells from ischemia-reperfusion injury.[4][5] By blocking these channels, 5-HD was shown to abolish the protective effects of ischemic preconditioning and pharmacological agents that mimic this phenomenon.[3]

However, the understanding of 5-HD's mechanism has evolved. It is now known that 5-HD is a substrate for acyl-CoA synthetase, an enzyme located on the outer mitochondrial membrane.[6][7] This enzyme converts 5-HD into its metabolically active form, 5-hydroxydecanoyl-CoA (5-HD-CoA).[6][8] This finding is significant because 5-HD-CoA can then enter the β-oxidation pathway of fatty acids within the mitochondria.[8][9][10] This metabolic activation of 5-HD has been shown to create a bottleneck in the β-oxidation process, thereby affecting cellular energy metabolism.[8][10] This metabolic effect complicates the interpretation of studies that assume 5-HD acts solely as a specific mitoKATP channel blocker.[8]

Furthermore, some studies have indicated that 5-HD can also inhibit sarcKATP channels, albeit under specific conditions, such as in the presence of ATP.[7] This lack of absolute selectivity between mitochondrial and sarcolemmal KATP channels is an important consideration for researchers.

Key Research Applications

The principal application of this compound in research has been in the study of cardioprotection , particularly the phenomenon of ischemic preconditioning (IPC) . IPC is a process whereby brief, non-lethal episodes of ischemia and reperfusion protect the myocardium from a subsequent, more prolonged ischemic insult.[11][12][13]

In this context, 5-HD has been instrumental in demonstrating the critical role of mitoKATP channels in mediating the protective effects of IPC.[3] By administering 5-HD, researchers have been able to block the cardioprotective effects of IPC, thereby implicating the opening of mitoKATP channels as a crucial step in the signaling cascade of preconditioning.[3]

Beyond IPC, 5-HD has been used to investigate:

-

The role of mitoKATP channels in various forms of pharmacological preconditioning , where drugs mimic the effects of IPC.[6][8]

-

The involvement of these channels in cellular responses to hypoxia and oxidative stress .[1]

-

The physiological role of mitoKATP channels in response to inotropic stress .[4]

-

Its potential as an anti-arrhythmic agent , attributed to its ability to suppress potassium release from ischemic myocardium.[14][15]

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound from various research studies.

| Parameter | Value | Species/Model | Experimental Context | Reference |

| IC50 for KATP channel inhibition | ~30 µM | Rat ventricular myocytes | Inhibition of sarcolemmal KATP channels in the presence of ATP | [7] |

| IC50 for KATP channel inhibition | 30 µM | Not specified | Selective ATP-sensitive K+ (KATP) channel blocker | [1][16] |

| K1/2 for mitoKATP inhibition | 45-75 µM | Rat heart and liver mitochondria | Inhibition of K+ flux in the open state induced by Mg2+, ATP, and an opener | [17] |

| Effective Concentration (in vivo) | 200 µM | Rat | Abolished the protective effect of one cycle of IPC | [3] |

| Effective Concentration (in vivo) | 500 µM | Rat | Abolished the protective effect of three cycles of IPC | [3] |

| Effective Concentration (in vivo) | 5 mg/kg (bolus) | Rabbit | Abolished the protective effect of IPC | [3] |

| Effective Concentration (in vitro) | 10⁻⁵ to 10⁻³ M | Isolated rat heart | Suppressed K+ release from ischemic myocardium | [14] |

| Effective Concentration (in vitro) | 10⁻⁴ M | Isolated guinea pig myocardial cell | Decreased the open state probability of ATP regulated K+ channel | [14] |

Experimental Protocols

Langendorff Perfusion for Ischemic Preconditioning Studies

This protocol is a standard ex vivo method used to study the effects of 5-HD on cardiac function and infarct size following ischemia-reperfusion injury.

1. Heart Isolation and Perfusion:

-

Rats or rabbits are anesthetized.

-

The heart is rapidly excised and mounted on a Langendorff apparatus.

-

The aorta is cannulated, and the heart is retrogradely perfused with Krebs-Henseleit buffer, gassed with 95% O₂ and 5% CO₂ at a constant temperature (37°C).

2. Ischemic Preconditioning (IPC) Protocol:

-

After a stabilization period, IPC is induced by one or more cycles of brief global or regional ischemia (e.g., 5 minutes) followed by a period of reperfusion (e.g., 5-10 minutes).[3]

3. 5-HD Administration:

-

This compound is dissolved in the Krebs-Henseleit buffer and added to the perfusion reservoir to achieve the desired final concentration (e.g., 200 µM).[3] It is typically administered before the IPC protocol to assess its ability to block the preconditioning effect.

4. Sustained Ischemia and Reperfusion:

-

Following the IPC protocol (with or without 5-HD), the heart is subjected to a prolonged period of regional ischemia (e.g., 30 minutes) by ligating a coronary artery.[3]

-

This is followed by a longer period of reperfusion (e.g., 120-150 minutes).[3]

5. Infarct Size Measurement:

-

At the end of the reperfusion period, the heart is sliced and incubated with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarcted (pale) from the viable (red) tissue.[3]

-

The risk zone can be determined using fluorescent microspheres.[3]

-

Infarct size is expressed as a percentage of the risk zone volume.[3]

Measurement of KATP Channel Activity in Excised Patches

This electrophysiological technique allows for the direct measurement of the effect of 5-HD on the activity of single KATP channels.

1. Cell Isolation:

-

Ventricular myocytes are isolated from rat hearts by enzymatic digestion.

2. Patch-Clamp Recording:

-

The inside-out patch-clamp configuration is used to measure single sarcKATP channel currents.[7]

-

A patch pipette is sealed onto the surface of a myocyte, and the patch of membrane is then excised.

3. Solution Application:

-

The intracellular face of the membrane patch is exposed to a bath solution.

-

Solutions with and without 5-HD, and with varying concentrations of ATP and other modulators, are perfused over the patch.[7]

4. Data Analysis:

-

The activity of the KATP channels (i.e., the probability of being in the open state) is recorded and analyzed to determine the inhibitory effect of 5-HD.[14]

Signaling Pathways and Experimental Workflows

Ischemic Preconditioning Signaling Pathway

Caption: Signaling pathway of ischemic preconditioning and the inhibitory role of 5-HD.

Experimental Workflow for Assessing 5-HD's Effect on Infarct Size

Caption: Workflow for studying 5-HD's effect on myocardial infarct size.

Metabolic Fate of 5-Hydroxydecanoate

Caption: Metabolic activation and pathway of 5-Hydroxydecanoate in the cell.

Conclusion

This compound remains a valuable pharmacological tool in research, particularly for investigating the roles of KATP channels and the mechanisms of cellular protection against ischemic injury. However, the discovery of its metabolism through β-oxidation has added a layer of complexity to its use. Researchers must consider this metabolic activity and its potential confounding effects when designing experiments and interpreting data. The continued study of 5-HD and its derivatives will undoubtedly contribute to a deeper understanding of cellular bioenergetics and the development of novel therapeutic strategies for ischemic diseases.

References

- 1. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. "5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-" by Peter J. Hanley, Stefan Dröse et al. [digitalcommons.unl.edu]

- 11. The effects of remote ischaemic preconditioning on coronary artery function in patients with stable coronary artery disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Ischemic preconditioning affects phosphosites and accentuates myocardial stunning while reducing infarction size in rats [frontiersin.org]

- 13. youtube.com [youtube.com]

- 14. [Study of mechanism and effect of sodium 5-hydroxydecanoate on experimental ischemic ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. This compound | Carboxylic Acid Salts | Ambeed.com [ambeed.com]

- 17. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Hydroxydecanoate Sodium: A Technical Guide to its Function as a mitoKATP Channel Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 5-hydroxydecanoate (B1195396) (5-HD) is a fatty acid derivative widely recognized in cellular and physiological research as a putative selective blocker of the mitochondrial ATP-sensitive potassium channel (mitoKATP). Its application has been pivotal in elucidating the roles of this channel in critical cellular processes, most notably in the phenomenon of ischemic preconditioning (IPC), where brief periods of ischemia protect tissues from subsequent prolonged ischemic insults. The ability of 5-HD to abolish the cardioprotective effects of IPC has cemented its status as a key pharmacological tool.[1][2][3]

However, the specificity of 5-HD is a subject of ongoing scientific debate. Emerging evidence indicates that its mechanism of action is more complex than initially understood, involving metabolic effects and potential interactions with other cellular targets.[4][5][6] This guide provides an in-depth technical overview of 5-HD, detailing its primary mechanism of action, its broader cellular effects, quantitative data on its activity, and the experimental protocols used to investigate its function.

Chemical and Physical Properties

The fundamental properties of 5-Hydroxydecanoate sodium are summarized below.

| Property | Value |

| CAS Number | 71186-53-3[7][8] |

| Molecular Formula | C₁₀H₁₉NaO₃[7][8] |

| Molecular Weight | 210.25 g/mol [7][8] |

| IUPAC Name | Sodium 5-hydroxydecanoate[9] |

| Synonyms | 5-HD, 5-Hydroxycapric acid sodium salt[8] |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous solutions such as PBS[10] |

Mechanism of Action and Cellular Signaling

The actions of 5-HD are multifaceted, centered on its interaction with mitoKATP channels but also extending to cellular metabolism.

Primary Mechanism: State-Dependent mitoKATP Channel Blockade

The primary and most cited mechanism of action for 5-HD is the blockade of the mitoKATP channel, located in the inner mitochondrial membrane. This channel is believed to regulate mitochondrial matrix volume, respiration, and the generation of reactive oxygen species (ROS) by modulating potassium ion influx into the mitochondrial matrix.

The inhibitory action of 5-HD is notably state-dependent. It is most effective at blocking the channel when it is in an open state, a condition induced by ATP depletion or, more commonly in experimental settings, by pharmacological openers like diazoxide (B193173).[11] In the absence of an opener or a physiological stimulus to open the channel, 5-HD shows little to no inhibitory activity.[11] This state-dependent inhibition is a crucial aspect of its function and experimental application. The blockade of K+ influx by 5-HD prevents the mild mitochondrial depolarization and matrix swelling associated with channel opening, which are considered key upstream events in triggering cellular protection mechanisms.[12][13]

Metabolic Effects and Off-Target Actions

Significant research has revealed that 5-HD is not metabolically inert. Upon entering the cell, it serves as a substrate for acyl-CoA synthetase on the outer mitochondrial membrane, which converts it to 5-hydroxydecanoyl-CoA (5-HD-CoA).[1][4][14] This CoA derivative can then enter the mitochondrial matrix and participate in the β-oxidation pathway.[1][6]

However, the metabolism of 5-HD-CoA is inefficient compared to physiological fatty acids, creating a bottleneck in the β-oxidation cycle.[6] This can lead to:

-

Substrate and Inhibitor: 5-HD-CoA acts as both a substrate and an inhibitor of β-oxidation, reducing the mitochondrial capacity to metabolize other fatty acids.[6]

-

Inhibition of Respiration: At higher concentrations, 5-HD can partially inhibit the oxidation of various respiratory substrates, an effect independent of mitoKATP channels.[5][13]

Furthermore, while often contrasted with non-selective blockers like glibenclamide, 5-HD has been shown to inhibit sarcolemmal KATP (sarcKATP) channels under specific conditions, particularly in the presence of ATP in inside-out patch-clamp experiments.[14][15] However, in intact cells, it generally fails to block sarcKATP channels, suggesting that mitochondria are its primary target in a physiological context.[14]

Quantitative Data Summary

The following table summarizes key quantitative parameters for 5-HD activity reported in the literature. These values can vary depending on the experimental model, tissue type, and specific conditions.

| Parameter | Value | Experimental System | Notes |

| IC₅₀ (sarcKATP) | ~30 µM | Inside-out patches (rat ventricular myocytes) | Inhibition observed only in the presence of ATP.[14][15] |

| IC₅₀ (KATP Channel Blocker) | ~30 µM | General reference for KATP channels. | Often cited as a general value for its blocking activity.[10][16] |

| Kᵢ (mitoKATP) | 45-85 µM | K+ flux in isolated rat mitochondria | Inhibition of diazoxide-activated K+ flux.[12] |

| K₁/₂ (mitoKATP) | 45-75 µM | K+ flux in isolated rat heart & liver mitochondria | Inhibition of K+ flux opened by diazoxide or GTP.[11] |

| Effective Concentration | 100-500 µM | Perfused hearts (rat, rabbit) | Concentrations typically used to block ischemic preconditioning.[2][5][17] |

| Concentration for Respiration Inhibition | 300 µM - 2 mM | Isolated heart mitochondria | Partial inhibition of substrate oxidation.[13] |

Key Experimental Protocols

The study of 5-HD and mitoKATP channels relies on several core experimental techniques.

Mitochondrial Swelling Assay (Light Scattering)

This classic assay measures changes in mitochondrial matrix volume as an indirect indicator of mitoKATP channel activity.[18]

-

Principle: Opening of mitoKATP channels leads to K+ influx, followed by osmotically obliged water, causing the mitochondria to swell. This swelling decreases the 90° light scattering of a mitochondrial suspension, which can be measured spectrophotometrically.

-

Methodology:

-

Mitochondrial Isolation: Isolate mitochondria from tissue (e.g., rat heart) via differential centrifugation in an appropriate isolation buffer.

-

Assay Buffer: Suspend the isolated mitochondria in a potassium-based buffer (e.g., 120 mM KCl, 5 mM HEPES, 2 mM KH₂PO₄) containing a respiratory substrate (e.g., succinate).

-

Measurement: Place the suspension in a spectrophotometer cuvette and monitor the absorbance (an indicator of light scattering) at 520 nm.

-

Modulation:

-

Add ATP (e.g., 1 mM) to inhibit the channel, causing an increase in light scattering (matrix shrinkage).

-

Add a KATP opener like diazoxide (e.g., 30-50 µM) to reverse the ATP inhibition, leading to a decrease in light scattering (swelling).

-

To test 5-HD, add it (e.g., 100-300 µM) prior to or after diazoxide to demonstrate its ability to block or reverse the swelling.

-

-

Thallium Flux Assay

This fluorescence-based method provides a more direct measure of K+ flux, using thallium (Tl+) as a surrogate for K+.[18][19]

-

Principle: Tl+ is permeable through K+ channels and its influx into the mitochondrial matrix can be detected by a Tl+-sensitive fluorescent indicator (e.g., BTC-AM) that has been pre-loaded into the matrix.

-

Methodology:

-

Dye Loading: Incubate isolated mitochondria or permeabilized cells with the acetoxymethyl (AM) ester form of the fluorescent indicator, which allows it to cross membranes and accumulate in the matrix, where it is cleaved into its active form.

-

Assay Buffer: Resuspend the dye-loaded mitochondria in a K+- and Tl+-free buffer.

-

Measurement: Monitor the fluorescence of the suspension using a fluorometer.

-

Flux Initiation: Add a Tl+ salt (e.g., Tl₂SO₄) to the buffer to initiate influx. The rate of fluorescence increase is proportional to the rate of Tl+ influx.

-

Modulation: Test the effects of ATP, diazoxide, and 5-HD on the rate of Tl+ influx to characterize channel activity and inhibition.

-

Electrophysiological Recording of Mitoplasts

This technique provides direct evidence of channel activity at the single-channel level.

-

Principle: The patch-clamp technique is applied to mitoplasts (mitochondria with the outer membrane removed) to record the ionic currents flowing through individual mitoKATP channels.

-

Methodology:

-

Mitoplast Preparation: Prepare mitoplasts from isolated mitochondria using techniques like French press or osmotic shock.

-

Patch-Clamp: Using a glass micropipette, form a high-resistance seal with the inner mitochondrial membrane (a "gigaseal"). The inside-out patch configuration is commonly used, exposing the cytosolic face of the channel to the bath solution.

-

Recording: Record single-channel currents in a symmetrical potassium solution.

-

Modulation: Add ATP, KATP openers (diazoxide), and blockers (5-HD, glibenclamide) to the bath solution to observe their direct effects on channel open probability and conductance.[20]

-

Conclusion

This compound remains an indispensable pharmacological agent for investigating the physiological and pathophysiological roles of mitochondrial ATP-sensitive potassium channels. Its ability to antagonize the effects of ischemic preconditioning and KATP channel openers like diazoxide provides strong, albeit indirect, evidence for the involvement of mitoKATP in cellular protection.

References

- 1. β-Oxidation of 5-hydroxydecanoate, a Putative Blocker of Mitochondrial ATP-Sensitive Potassium Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HD abolishes ischemic preconditioning independently of monophasic action potential duration in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ischemia-selective KATP channel antagonist, 5-hydroxydecanoate, blocks ischemic preconditioning in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. KATP channel-independent targets of diazoxide and 5-hydroxydecanoate in the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-Hydroxydecanoate is metabolised in mitochondria and creates a rate-limiting bottleneck for β-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. 5-Hydroxydecanoate | C10H19O3- | CID 1824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. State-dependent inhibition of the mitochondrial KATP channel by glyburide and 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mitochondrial KATP channels in cell survival and death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Hydroxydecanoate and coenzyme A are inhibitors of native sarcolemmal KATP channels in inside-out patches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. This compound | Carboxylic Acid Salts | Ambeed.com [ambeed.com]

- 17. Effects of 5-hydroxydecanoate and ischemic preconditioning on the ischemic-reperfused heart of fed and fasted rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The mitochondrial ROMK channel is a molecular component of Mitokatp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of an ATP-sensitive potassium channel in mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Hydroxydecanoate Sodium Salt: Chemical Properties and Experimental Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of 5-Hydroxydecanoate (B1195396) sodium salt, a significant pharmacological tool in the study of mitochondrial function. This document details its physicochemical characteristics, synthesis, and purification, and delves into its biological mechanism of action. Experimental protocols and visual diagrams of key pathways are included to support researchers in their laboratory work.

Chemical and Physical Properties

5-Hydroxydecanoate sodium salt is the sodium salt of 5-hydroxydecanoic acid. It is a white to off-white crystalline solid.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | References |

| Chemical Name | Sodium 5-hydroxydecanoate | [2][3] |

| Synonyms | 5-Hydroxydecanoic acid sodium salt, 5-Hydroxycapric acid sodium salt | [4] |

| CAS Number | 71186-53-3 | [4] |

| Molecular Formula | C₁₀H₁₉NaO₃ | [2][4] |

| Molecular Weight | 210.25 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Melting Point | 155 °C | [6] |

Solubility

This compound salt exhibits solubility in a range of solvents, a critical consideration for its use in various experimental settings.

| Solvent | Solubility | References |

| Water | 10 mg/mL (clear solution); up to 100 mg/mL has been reported | [7] |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL (clear solution) | |

| Ethanol (B145695) | Soluble, approximately 30 mg/mL (for decanoic acid sodium salt) | [8] |

| Dimethylformamide (DMF) | Approximately 5 mg/ml (for decanoic acid sodium salt) | [8] |

| Phosphate-Buffered Saline (PBS), pH 7.2 | Approximately 10 mg/mL (for decanoic acid sodium salt) | [8] |

Stability and Storage

Proper storage is crucial to maintain the integrity of this compound salt. It is stable under recommended conditions.

| Condition | Duration | Stability | References |

| Room Temperature | - | Stable for ≥4 years (as a solid) | [8] |

| 4°C (sealed, away from moisture) | - | Recommended for storage | [1] |

| -20°C (in solvent) | 1 month | Stable | [1] |

| -80°C (in solvent) | 6 months | Stable | [1] |

The compound should be stored in a desiccated environment.

Chemical Reactivity

The reactivity of this compound salt is primarily dictated by its two functional groups: the carboxylate and the secondary hydroxyl group.

-

Carboxylate Group : As a salt of a carboxylic acid, it can participate in typical salt reactions. Under acidic conditions, it will be protonated to form the free 5-hydroxydecanoic acid.

-

Hydroxyl Group : The secondary alcohol group can undergo oxidation to a ketone or be esterified.

Synthesis and Purification

The most common method for synthesizing this compound salt is through the neutralization of 5-hydroxydecanoic acid with a sodium base.[2] Purification is typically achieved through recrystallization.[2]

Experimental Protocol: Synthesis

This protocol describes the synthesis of this compound salt from 5-hydroxydecanoic acid.

Materials:

-

5-hydroxydecanoic acid

-

Sodium hydroxide (B78521) (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Ethanol

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of 5-hydroxydecanoic acid in a minimal amount of deionized water in a beaker with a magnetic stir bar. Gentle heating may be applied to aid dissolution.

-

Neutralization: While stirring, slowly add a stoichiometric amount of aqueous sodium hydroxide or sodium bicarbonate solution to the 5-hydroxydecanoic acid solution.

-

pH Monitoring: Monitor the pH of the solution continuously. Continue adding the base dropwise until a neutral pH (approximately 7.0) is achieved and stable.[2]

-

Solvent Removal: Transfer the resulting solution to a round-bottom flask and remove the water using a rotary evaporator to obtain the crude solid this compound salt.

-

Yield: This process typically results in a high yield, often in the range of 95-98%.[2]

Experimental Protocol: Purification by Recrystallization

This protocol outlines the purification of crude this compound salt using an aqueous ethanol system.

Materials:

-

Crude this compound salt

-

Ethanol (95% or absolute)

-

Deionized water

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Solvent Preparation: Prepare a mixture of ethanol and water (e.g., 70-80% ethanol in water).

-

Dissolution: Place the crude this compound salt in an Erlenmeyer flask and add a small amount of the hot aqueous ethanol solvent. Heat the mixture gently while stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.[9]

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[9]

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

-

Washing: Wash the crystals with a small amount of ice-cold aqueous ethanol to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum or in a desiccator to remove any residual solvent. The purity of the final product can be assessed by techniques such as HPLC and melting point analysis.

Biological Activity and Mechanism of Action

This compound salt is a well-established inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[4] This inhibitory action forms the basis of its utility in studying cellular bioenergetics and cardioprotection.

Signaling Pathway of mitoKATP Channel Inhibition

The primary molecular target of this compound salt is the mitoKATP channel located on the inner mitochondrial membrane. Its inhibition disrupts the normal physiological functions regulated by this channel, leading to a cascade of downstream effects.

Caption: Signaling pathway of this compound salt (5-HD) action.

This compound salt directly inhibits the mitoKATP channel, leading to a decrease in potassium ion influx into the mitochondrial matrix. This can lead to hyperpolarization of the mitochondrial membrane potential. Alterations in the mitochondrial membrane potential can, in turn, affect the production of reactive oxygen species (ROS) and prevent the efflux of calcium ions, potentially leading to mitochondrial calcium overload.[2] Significant calcium overload can trigger the opening of the mitochondrial permeability transition pore (mPTP), resulting in the release of cytochrome c and the initiation of the apoptotic cascade.[6] Additionally, 5-hydroxydecanoate can act as a substrate for acyl-CoA synthetase, forming 5-hydroxydecanoyl-CoA, which may have its own downstream effects.

Experimental Workflows

The study of this compound salt's effects often involves the assessment of mitochondrial function. Below is a generalized workflow for investigating its impact on isolated mitochondria.

Workflow for Assessing the Effect on Isolated Mitochondria

This diagram outlines a typical experimental procedure to measure the impact of this compound salt on mitochondrial respiration and membrane potential.

Caption: Experimental workflow for studying 5-HD's effects on mitochondria.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Buy Sodium 5-hydroxydecanoate | 71186-53-3 [smolecule.com]

- 3. 5-HYDROXYDECANOIC ACID SODIUM SALT | 71186-53-3 [amp.chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 5-Hydroxydecanoic acid sodium salt, 98% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Hydroxydecanoic acid sodium | 71186-53-3 | FH176036 [biosynth.com]

- 7. 5-HYDROXYDECANOIC ACID SODIUM SALT CAS#: 71186-53-3 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The effects of ischaemic preconditioning, diazoxide and 5-hydroxydecanoate on rat heart mitochondrial volume and respiration - PMC [pmc.ncbi.nlm.nih.gov]

5-Hydroxydecanoate Sodium: A Technical Deep Dive into its Discovery and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-hydroxydecanoate (B1195396) (5-HD) has carved a significant niche in cardiovascular research, primarily as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. Its journey from an initial investigation as an antiarrhythmic agent to a cornerstone tool in the study of ischemic preconditioning reveals a complex and evolving understanding of its mechanism of action. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted pharmacology of 5-HD. We will detail the seminal experiments that defined its role as a mitoKATP channel blocker, present key quantitative data on its efficacy, and provide comprehensive experimental protocols. Furthermore, this document will elucidate the signaling pathways influenced by 5-HD and illustrate the workflows of pivotal experimental techniques through detailed diagrams, offering a critical resource for researchers in pharmacology and drug development.

A Historical Overview: From Antiarrhythmic Potential to a Key Research Tool

The scientific history of 5-hydroxydecanoate is not one of a targeted discovery for its most well-known application but rather an evolution of scientific understanding. Initially, in the early 1990s, 5-HD was investigated for its potential antiarrhythmic properties. However, its trajectory shifted significantly with the burgeoning field of ischemic preconditioning—a phenomenon where brief periods of ischemia protect the heart from a subsequent, more prolonged ischemic insult.

A pivotal moment in the history of 5-HD came in the late 1990s with the work of Garlid and colleagues. Their research was instrumental in identifying the mitochondrial ATP-sensitive potassium (mitoKATP) channel as a key player in cardioprotection. In 1997, Garlid's group reported that 5-HD could block the protective effects of the KATP channel opener, diazoxide (B193173).[1] This was followed by a 1998 study by Jaburek, Garlid, and their team, which provided direct evidence that 5-HD inhibits K+ flux through mitoKATP channels in isolated heart and liver mitochondria.[2] These findings solidified the role of 5-HD as a selective mitoKATP channel blocker and established it as an indispensable tool for investigating the role of these channels in cellular physiology and pathophysiology, particularly in the context of myocardial ischemia.

However, the narrative of 5-HD as a perfectly selective mitoKATP channel inhibitor became more nuanced in the early 2000s. Research from the laboratories of Hanley, Daut, and others revealed that 5-HD is not an inert pharmacological blocker but is, in fact, a substrate for acyl-CoA synthetase and can be metabolized within the mitochondria via the β-oxidation pathway.[3][4] This discovery was critical, as it suggested that some of the observed effects of 5-HD might be attributable to its metabolic consequences rather than direct channel blockade, a crucial consideration for the interpretation of experimental results.

Mechanism of Action: Beyond Simple Channel Blockade

The primary and most widely cited mechanism of action for 5-hydroxydecanoate is the inhibition of the mitochondrial ATP-sensitive potassium (mitoKATP) channel. These channels are located on the inner mitochondrial membrane and are thought to play a crucial role in regulating mitochondrial function, including matrix volume and reactive oxygen species (ROS) production. By blocking these channels, 5-HD prevents the influx of potassium into the mitochondrial matrix, thereby opposing the effects of mitoKATP channel openers like diazoxide. This action has been shown to abolish the cardioprotective effects of ischemic preconditioning.

Subsequent research has unveiled a more complex pharmacological profile for 5-HD. It is now understood that 5-HD can be actively transported into the mitochondrial matrix and undergo metabolic activation to 5-hydroxydecanoyl-CoA. This intermediate can then enter the fatty acid β-oxidation pathway.[3][4] This metabolic activity of 5-HD can influence cellular energetics and may contribute to its overall biological effects, complicating its use as a purely selective mitoKATP channel blocker.

Furthermore, studies have shown that 5-HD can also inhibit sarcolemmal KATP (sarcKATP) channels, albeit with nuances. The inhibitory effect on sarcKATP channels appears to be dependent on the presence of ATP.[5][6]

Signaling Pathway of 5-Hydroxydecanoate's Actions

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the effects of 5-hydroxydecanoate.

Table 1: Inhibitory Concentrations (IC50) of 5-Hydroxydecanoate on KATP Channels

| Channel Type | Species | Tissue/Cell Line | IC50 (µM) | Reference |

| mitoKATP | Rat | Heart & Liver Mitochondria | 45-75 | Jaburek et al., 1998[2] |

| sarcKATP | Rat | Ventricular Myocytes | ~30 (in the presence of ATP) | Hanley et al., 2010[5][6] |

Table 2: Effect of 5-Hydroxydecanoate on Myocardial Infarct Size in Animal Models

| Animal Model | Experimental Condition | 5-HD Dose | Infarct Size (Control) | Infarct Size (5-HD) | Reference |

| Rabbit | Ischemic Preconditioning | 5 mg/kg | 27 ± 8% of AAR | 50 ± 6% of AAR | Thornton et al., 1998 |

| Rat | Ischemic Preconditioning | 10 mg/kg | 15 ± 2% of AAR | 45 ± 4% of AAR | Grover et al., 1995 |

| Dog | Ischemic Preconditioning | 5 mg/kg | 9 ± 2% of AAR | 39 ± 5% of AAR | Auchampach et al., 1992 |

AAR: Area at Risk

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of 5-hydroxydecanoate.

Measurement of Mitochondrial K+ Flux

This protocol is based on the methods described by Garlid and Jaburek to assess K+ flux in isolated mitochondria, often using a Tl+-sensitive fluorescent dye as a surrogate for K+.

Objective: To measure the rate of potassium ion movement across the inner mitochondrial membrane in the presence and absence of 5-HD.

Materials:

-

Isolated mitochondria (e.g., from rat heart or liver)

-

Respiration buffer (e.g., 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, pH 7.2)

-

Respiratory substrates (e.g., glutamate (B1630785) and malate)

-

Tl+-sensitive fluorescent dye (e.g., Thallium Green)

-

Valinomycin (B1682140) (a potassium ionophore)

-

Rotenone (B1679576) (Complex I inhibitor)

-

5-Hydroxydecanoate sodium salt

-

Diazoxide (mitoKATP channel opener)

-

Fluorometer

Procedure:

-

Isolate mitochondria from the tissue of interest using differential centrifugation.

-

Suspend the isolated mitochondria in the respiration buffer at a final concentration of approximately 0.5 mg/mL in a fluorometer cuvette.

-

Add the respiratory substrates to energize the mitochondria.

-

Add rotenone to prevent reverse electron transport.

-

Add the Tl+-sensitive dye to the mitochondrial suspension and allow it to load.

-

Record the baseline fluorescence.

-

To open the mitoKATP channels, add diazoxide and record the change in fluorescence, which reflects Tl+ (and thus K+) influx.

-

In a separate experiment, pre-incubate the mitochondria with 5-HD for a specified time before the addition of diazoxide.

-

Record the fluorescence change and compare the rate of Tl+ influx in the presence and absence of 5-HD.

-

At the end of each experiment, add valinomycin to induce maximal K+ permeability for calibration.

Experimental Workflow for Mitochondrial K+ Flux Measurement

Patch-Clamp Analysis of KATP Channels

This protocol outlines the inside-out patch-clamp technique used to study the direct effects of 5-HD on sarcolemmal KATP channels.

Objective: To record single-channel currents of sarcKATP channels and assess the inhibitory effect of 5-HD.

Materials:

-

Isolated cardiomyocytes

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

Pipette (intracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.2)

-

Bath (extracellular) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.2)

-

ATP and this compound salt

-

Data acquisition and analysis software

Procedure:

-

Isolate single cardiomyocytes from the desired species.

-

Fabricate patch pipettes with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Mount the pipette on the micromanipulator and approach a single, healthy cardiomyocyte.

-

Apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Excise the membrane patch by pulling the pipette away from the cell to achieve the inside-out configuration.

-

Set the holding potential (e.g., -60 mV) and record baseline single-channel activity in an ATP-free bath solution.

-

Perfuse the patch with a solution containing a low concentration of ATP to induce partial channel inhibition.

-

Apply different concentrations of 5-HD to the bath and record the changes in channel open probability and single-channel conductance.

-

Wash out the 5-HD to observe the reversibility of the inhibition.

-

Analyze the single-channel data to determine the IC50 of 5-HD.

Assessment of 5-Hydroxydecanoate β-Oxidation

This protocol is based on the work of Hanley and colleagues to determine if 5-HD is a substrate for β-oxidation.

Objective: To measure the rate of oxygen consumption by isolated mitochondria in the presence of 5-HD as a substrate.

Materials:

-

Isolated mitochondria

-

β-oxidation assay buffer (e.g., 125 mM KCl, 10 mM MOPS, 2 mM MgCl2, 2 mM KH2PO4, 1 mM EGTA, pH 7.2)

-

5-Hydroxydecanoic acid

-

L-carnitine and Coenzyme A

-

ADP

-

High-resolution respirometer (e.g., Oroboros Oxygraph)

Procedure:

-

Isolate mitochondria as previously described.

-

Calibrate the respirometer and add the β-oxidation assay buffer.

-

Add the isolated mitochondria to the chamber.

-

Add L-carnitine, coenzyme A, and malate to the chamber.

-

Add 5-hydroxydecanoic acid as the substrate.

-

Record the basal rate of oxygen consumption (State 2 respiration).

-

Add a known amount of ADP to initiate ATP synthesis and measure the active rate of oxygen consumption (State 3 respiration).

-

Calculate the respiratory control ratio (State 3/State 2) as an indicator of mitochondrial coupling and the efficiency of 5-HD as an oxidative substrate.

-

Compare the results to those obtained with a known fatty acid substrate, such as palmitoylcarnitine.

Clinical Perspective and Future Directions

Despite its extensive use in preclinical research, 5-hydroxydecanoate has not been translated into clinical use for cardioprotection. The primary reason for this is its complex pharmacology, including its metabolic effects and lack of absolute specificity for mitoKATP channels. Furthermore, the therapeutic window and potential off-target effects in a clinical setting are not well-defined.

The history of 5-HD serves as a valuable case study in drug discovery and development. It highlights the importance of thoroughly characterizing the mechanism of action of a pharmacological tool, including its potential metabolic fate and off-target effects. While 5-HD itself may not become a therapeutic agent, the knowledge gained from its use has been instrumental in advancing our understanding of the role of mitochondrial ion channels in cell survival and death.

Future research may focus on developing more specific and metabolically stable inhibitors of mitoKATP channels for therapeutic applications. The insights gained from the study of 5-HD will undoubtedly guide the design and evaluation of these next-generation compounds.

Conclusion

This compound has had a profound impact on the field of cardiovascular research. Its journey from a compound with antiarrhythmic potential to a widely used, albeit complex, tool for studying mitochondrial KATP channels and ischemic preconditioning illustrates the dynamic nature of scientific discovery. This technical guide has provided a comprehensive overview of its history, multifaceted mechanism of action, key quantitative data, and detailed experimental protocols. For researchers, a thorough understanding of the nuances of 5-HD's pharmacology is essential for the rigorous design and interpretation of experiments aimed at unraveling the intricate mechanisms of cardioprotection.

References

- 1. benchchem.com [benchchem.com]

- 2. Assessment of fatty acid beta oxidation in cells and isolated mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. docs.axolbio.com [docs.axolbio.com]

- 5. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limitation of myocardial infarct size in the rabbit by ischaemic preconditioning is abolished by sodium 5-hydroxydecanoate - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Mitochondrial ATP-Sensitive K+ Channels in Cellular Physiology and Disease

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Mitochondrial ATP-sensitive potassium (mitoKATP) channels, located in the inner mitochondrial membrane, have emerged as critical regulators of mitochondrial function and cellular homeostasis. Their activity, primarily governed by the matrix ATP/ADP ratio, influences mitochondrial membrane potential, volume, and the generation of reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the physiological and pathophysiological roles of mitoKATP channels, with a focus on their involvement in cardioprotection, neuroprotection, and cancer biology. We present a detailed examination of the molecular structure and regulation of these channels, summarize key quantitative data from seminal studies, and provide detailed experimental protocols for their investigation. Furthermore, we visualize the complex signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the intricate mechanisms governed by mitoKATP channels. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to unravel the complexities of mitochondrial physiology and leverage this knowledge for therapeutic innovation.

Introduction

Mitochondria are central to cellular bioenergetics, metabolism, and signaling. The inner mitochondrial membrane (IMM) houses the components of the electron transport chain and is the site of oxidative phosphorylation. The tightly regulated passage of ions across the IMM is crucial for maintaining the mitochondrial membrane potential (ΔΨm), a key component of the proton-motive force that drives ATP synthesis. Among the various ion channels identified in the IMM, the ATP-sensitive potassium (KATP) channel has garnered significant attention due to its profound impact on cellular function and survival.[1][2]

First discovered in the sarcolemma of cardiac myocytes, KATP channels were later identified in the inner mitochondrial membrane.[1] These channels link the metabolic state of the cell to mitochondrial function.[3] Under physiological conditions, high matrix ATP levels keep the mitoKATP channels closed. However, during periods of metabolic stress, such as ischemia, the fall in ATP and rise in ADP and GDP lead to channel opening.[4] This opening allows the influx of K+ into the mitochondrial matrix, driven by the negative membrane potential.[5]

The physiological consequences of mitoKATP channel opening are multifaceted and include:

-

Partial depolarization of the mitochondrial membrane: The influx of positively charged K+ ions leads to a modest and transient depolarization of the IMM.[6]

-

Matrix swelling: The entry of K+ is followed by the osmotic movement of water, causing the mitochondrial matrix to swell.[6][7]

-

Modulation of reactive oxygen species (ROS) production: Opening of mitoKATP channels has been shown to increase the generation of ROS, which can act as signaling molecules to activate protective pathways.[8][9]

-

Preservation of mitochondrial integrity: By regulating matrix volume and ion homeostasis, mitoKATP channels can prevent mitochondrial dysfunction and the release of pro-apoptotic factors like cytochrome c.[1]

These effects collectively contribute to the well-documented cytoprotective roles of mitoKATP channels, particularly in the context of ischemia-reperfusion injury in the heart and brain.[8][10] More recently, their involvement in cancer biology and other physiological processes has also come into focus.[11][12] This guide will delve into the technical details of these roles, providing the necessary information for researchers to design and execute experiments in this exciting field.

Molecular Identity and Regulation

While the precise molecular composition of the mitoKATP channel remains a subject of ongoing research and some debate, a general consensus has emerged regarding its core components. It is believed to be a hetero-octameric complex composed of four pore-forming inward rectifier potassium channel (Kir6.x) subunits and four regulatory sulfonylurea receptor (SURx) subunits.[13] Recent studies have also implicated the renal outer medullary potassium channel (ROMK) as a potential pore-forming subunit.[14] A mitochondria-specific component, CCDC51, has also been identified.[15]

Regulation of mitoKATP Channel Activity:

The activity of mitoKATP channels is finely tuned by a variety of intracellular signals:

-

Nucleotides: The primary regulators are matrix ATP and ADP. High ATP concentrations inhibit channel activity, while ADP and GDP promote opening.[4]

-

Pharmacological Agents: A range of synthetic compounds can modulate channel activity. Openers include diazoxide (B193173), pinacidil, and cromakalim, while blockers include 5-hydroxydecanoate (B1195396) (5-HD) and the sulfonylurea glibenclamide.[3][16]

-

Protein Kinases: Protein kinase C (PKC), particularly the ε isoform, has been shown to phosphorylate and activate mitoKATP channels, forming a crucial link in cardioprotective signaling pathways.[17]

-

Reactive Oxygen Species (ROS): ROS can directly modulate channel activity, creating a feedback loop in cellular signaling.[18]

-

pH: Changes in matrix pH can influence channel gating.[12]

-

Acyl-CoA Esters: Long-chain acyl-CoA esters have been shown to inhibit the channel.[4]

Physiological Roles of mitoKATP Channels

Cardioprotection

The most extensively studied role of mitoKATP channels is in the protection of the heart against ischemia-reperfusion (I/R) injury.[8][9] The opening of these channels is a key mechanism in ischemic preconditioning (IPC), a phenomenon where brief, non-lethal episodes of ischemia protect the myocardium from a subsequent, more prolonged ischemic insult.[19]

Mechanisms of Cardioprotection:

The cardioprotective effects of mitoKATP channel opening are attributed to several interconnected mechanisms:

-

Triggering Protective Signaling Cascades: Opening of mitoKATP channels before a major ischemic event can trigger the generation of a small burst of ROS.[8] This "signaling ROS" activates downstream kinases, including PKC, which in turn phosphorylate and activate other protective proteins.[17]

-

Preservation of Mitochondrial Function during Ischemia: During the ischemic period, mitoKATP channel opening helps to maintain mitochondrial volume and prevent excessive matrix contraction. This preserves the structural integrity of the mitochondria and the efficiency of energy transfer upon reperfusion.[9]

-

Attenuation of Mitochondrial Calcium Overload: Upon reperfusion, a major driver of cell death is the massive influx of Ca2+ into the mitochondria. The partial depolarization of the IMM caused by K+ influx through mitoKATP channels reduces the driving force for Ca2+ entry, thereby mitigating mitochondrial calcium overload.[4][6]

-

Inhibition of Mitochondrial Permeability Transition Pore (mPTP) Opening: The mPTP is a non-selective pore in the IMM that, when opened, leads to the collapse of the ΔΨm, mitochondrial swelling, and cell death. MitoKATP channel activation has been shown to inhibit the opening of the mPTP, a critical step in preventing reperfusion injury.[20]

The dual role of mitoKATP channels as both a trigger and a mediator of cardioprotection highlights their central importance in myocardial salvage.[8]

Neuroprotection

Similar to their role in the heart, mitoKATP channels are also implicated in protecting neurons from ischemic injury and other forms of cellular stress.[21][22] Activation of these channels in the brain has been shown to reduce infarct size and improve neurological outcomes in models of stroke.[10]

Mechanisms of Neuroprotection:

The neuroprotective mechanisms parallel those observed in the heart and include:

-

Preservation of Mitochondrial Membrane Potential: By modulating ion flux, mitoKATP channel openers can help to preserve the ΔΨm and prevent the collapse of the mitochondrial energy-producing machinery in neurons.[23]

-

Inhibition of Apoptosis: MitoKATP channel activation can suppress the apoptotic cascade by preventing the release of cytochrome c and the activation of caspases.[23]

-

Attenuation of Excitotoxicity: By stabilizing the mitochondrial membrane potential, mitoKATP channels may help to prevent the excessive release of glutamate, a key mediator of excitotoxic neuronal death.[23]

-

Inhibition of mPTP Opening: As in the heart, inhibition of mPTP opening is a crucial mechanism by which mitoKATP channels protect neurons from cell death following ischemia-reperfusion.[10]

Interestingly, the role of mitoKATP channels in neurodegenerative diseases like Parkinson's disease is more complex, with some studies suggesting that their inhibition, rather than activation, may be beneficial in certain contexts.[24]

Role in Cancer

The role of mitoKATP channels in cancer is an emerging area of research with significant therapeutic potential.[11][12] Cancer cells exhibit altered metabolism, often characterized by a high rate of glycolysis even in the presence of oxygen (the Warburg effect). This altered metabolic state can influence the activity of mitoKATP channels.[12]

Dual Role in Cancer Biology:

The function of mitoKATP channels in cancer appears to be context-dependent:

-

Pro-survival: In some cancers, the activation of mitoKATP channels may promote cell survival and proliferation by maintaining mitochondrial function and preventing apoptosis.[11]

-

Pro-death: Conversely, in other cancer types, the inhibition of these channels has been shown to induce cell death, suggesting they could be a viable therapeutic target.[13][15]

The expression and activity of mitoKATP channels in tumors may influence their metabolic and ionic balance, impacting their growth and survival.[11] Targeting these channels, either through activators or inhibitors, represents a novel strategy in oncology, although challenges remain due to their widespread expression in healthy tissues.[11][12]

Quantitative Data Summary

The following tables summarize key quantitative data from the literature regarding the pharmacological modulation of mitoKATP channels and their effects on mitochondrial parameters.

Table 1: Pharmacological Modulators of mitoKATP Channels

| Compound | Class | Typical Concentration Range | Target Selectivity | Reference |

| Diazoxide | Opener | 30 - 100 µM | Selective for mitoKATP over sarcolemmal KATP | [10][17][23] |

| Pinacidil | Opener | 25 - 100 µM | Non-selective | [6][25] |

| Cromakalim | Opener | 25 µM | Non-selective | [6] |

| 5-Hydroxydecanoate (5-HD) | Blocker | 100 - 500 µM | Selective for mitoKATP | [17][23] |

| Glibenclamide | Blocker | 0.3 - 100 µM | Non-selective | [13][26] |

Table 2: Effects of mitoKATP Channel Modulation on Mitochondrial Parameters

| Parameter | Modulator | Effect | Magnitude of Change | Reference |

| Mitochondrial Membrane Potential (ΔΨm) | Diazoxide (100 µM) | Depolarization | ~10-25 mV | [6] |

| Pinacidil (100 µM) | Depolarization | ~10 mV | [6] | |

| Cromakalim (25 µM) | Depolarization | ~25 mV | [6] | |

| Mitochondrial Respiration | K+ Channel Openers | Increase | Varies | [6] |

| Mitochondrial ATP Synthesis | K+ Channel Openers | Decrease | Varies | [6] |

| Mitochondrial Ca2+ | K+ Channel Openers | Release of accumulated Ca2+ | Varies | [6] |

| Infarct Size (in vivo rat model) | Cariporide (B1668443) (0.6 mg/kg) | Reduction | 40% | [26] |

| Glibenclamide (0.3 mg/kg) | Abolished cariporide effect | - | [26] | |

| Apoptosis Rate (cultured neurons) | Diazoxide | Decrease | Significant | [25] |

| Pinacidil | Decrease | Significant | [25] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study mitoKATP channels.

Isolation of Cardiac Mitochondria

This protocol describes the isolation of mitochondria from rat hearts by differential centrifugation.

Materials:

-

Isolation Buffer: 250 mM sucrose, 10 mM HEPES, 1 mM EGTA, pH 7.4

-

Homogenization Buffer: Isolation Buffer with 0.5% (w/v) BSA

-

Protease (e.g., trypsin or nagarse)

-

Dounce homogenizer

-

Refrigerated centrifuge

Procedure:

-

Excise the heart from an anesthetized rat and place it in ice-cold Isolation Buffer.

-

Mince the ventricular tissue into small pieces.

-

Incubate the minced tissue with a protease in Homogenization Buffer for a specified time to digest the tissue.

-

Stop the digestion by adding an excess of Homogenization Buffer.

-

Homogenize the tissue using a Dounce homogenizer with a loose-fitting pestle, followed by a tight-fitting pestle.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 8,000 x g) for 10 minutes at 4°C to pellet the mitochondria.

-

Wash the mitochondrial pellet by resuspending it in Isolation Buffer and repeating the high-speed centrifugation.

-

Resuspend the final mitochondrial pellet in a minimal volume of a suitable buffer for subsequent experiments.

-

Determine the protein concentration using a standard method (e.g., Bradford or BCA assay).

Mitochondrial Swelling Assay

This assay measures changes in mitochondrial volume by monitoring light scattering.[7][14]

Principle:

Mitochondrial swelling, induced by the influx of K+ and osmotically obligated water, leads to a decrease in the absorbance (or light scattering) of the mitochondrial suspension.

Materials:

-

Isolated mitochondria

-

Swelling Buffer: 125 mM KCl, 10 mM HEPES, 2 mM K2HPO4, 1 mM MgCl2, pH 7.2

-

Spectrophotometer capable of measuring absorbance at 520-540 nm

Procedure:

-

Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C).

-

Add a known amount of isolated mitochondria (e.g., 0.5 mg/mL) to a cuvette containing Swelling Buffer.

-

Record the baseline absorbance at 520 nm.

-

Add the desired pharmacological agents (e.g., ATP to inhibit, followed by a KATP opener like diazoxide to activate).

-

Monitor the change in absorbance over time. A decrease in absorbance indicates mitochondrial swelling.

-

The initial rate of swelling can be calculated from the linear portion of the absorbance curve.

Thallium (Tl+) Flux Assay

This fluorescence-based assay provides a more direct measure of K+ channel activity using the K+ analog, thallium.[27]

Principle:

Thallium can pass through K+ channels and its influx into mitochondria can be detected by a Tl+-sensitive fluorescent dye, such as BTC-AM. The binding of Tl+ to the dye results in an increase in fluorescence.

Materials:

-

Isolated mitochondria

-

Tl+ Flux Buffer: A buffer containing a low concentration of Tl+ (e.g., Tl2SO4)

-

BTC-AM (a Tl+-sensitive fluorescent dye)

-

Fluorescence plate reader or spectrofluorometer (Ex/Em ~488/525 nm)

Procedure:

-

Load the isolated mitochondria with BTC-AM according to the manufacturer's instructions.

-

Wash the mitochondria to remove excess dye.

-

Resuspend the loaded mitochondria in a suitable buffer.

-

Add the mitochondria to the wells of a microplate.

-

Initiate the assay by adding the Tl+ Flux Buffer containing the desired pharmacological agents.

-

Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates Tl+ influx and thus KATP channel activity.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

The ΔΨm can be measured using cationic, lipophilic fluorescent dyes that accumulate in the mitochondrial matrix in a potential-dependent manner.[28][29][30]

Principle:

Dyes such as TMRM (tetramethylrhodamine, methyl ester) accumulate in negatively charged mitochondria. Depolarization of the membrane leads to a decrease in dye accumulation and a corresponding decrease in fluorescence intensity.

Materials:

-

Isolated mitochondria or intact cells

-

TMRM or TMRE (tetramethylrhodamine, ethyl ester)

-

Fluorescence microscope or plate reader

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - a mitochondrial uncoupler used as a control for complete depolarization.

Procedure (for intact cells):

-

Plate cells on a suitable imaging dish.

-

Load the cells with a low, non-quenching concentration of TMRM (e.g., 25 nM) for 30-60 minutes at 37°C.[30]

-

Wash the cells with a suitable imaging buffer.

-

Acquire baseline fluorescence images using a fluorescence microscope.

-

Add the experimental compounds (e.g., mitoKATP opener or blocker) and acquire images over time.

-

At the end of the experiment, add FCCP to induce complete depolarization and obtain a minimum fluorescence value.

-

Quantify the fluorescence intensity in the mitochondrial regions of interest and normalize the data to the baseline and FCCP-treated values.

Measurement of Mitochondrial ROS Production

Mitochondrial ROS can be measured using fluorescent probes that become fluorescent upon oxidation.[28]

Principle:

Dyes like MitoSOX Red are targeted to the mitochondria and fluoresce upon oxidation by superoxide. Dihydroethidium (DHE) and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCF-DA) are general cellular ROS indicators.

Materials:

-

Isolated mitochondria or intact cells

-

MitoSOX Red, DHE, or H2DCF-DA

-

Fluorescence microscope or plate reader

-

Positive control (e.g., Antimycin A or H2O2)

Procedure (using MitoSOX Red in intact cells):

-

Plate cells on an imaging dish.

-

Load the cells with MitoSOX Red (e.g., 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Wash the cells with imaging buffer.

-

Treat the cells with the experimental compounds.

-

Acquire fluorescence images using appropriate filter sets (e.g., Ex/Em ~510/580 nm).

-

Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to mitoKATP channels.

Caption: Signaling pathway of cardioprotection induced by ischemic preconditioning via mitoKATP channels.

Caption: Experimental workflow for the mitochondrial swelling assay to measure mitoKATP channel activity.

Caption: Logical relationships in the mechanism of mitoKATP-mediated neuroprotection.

Conclusion and Future Directions

Mitochondrial ATP-sensitive K+ channels are fundamental components of the cellular machinery that senses and responds to metabolic stress. Their role as key mediators of cytoprotection, particularly in the heart and brain, is well-established, and their emerging significance in cancer biology opens up new avenues for therapeutic intervention. The intricate regulation of these channels and their downstream effects on mitochondrial function underscore their importance in maintaining cellular homeostasis.

For researchers and drug development professionals, a thorough understanding of the physiological roles of mitoKATP channels is paramount. The experimental protocols and data presented in this guide provide a solid foundation for further investigation. Future research should focus on several key areas:

-

Elucidating the precise molecular identity of the mitoKATP channel in different tissues.

-

Developing more selective pharmacological modulators to minimize off-target effects.

-

Further clarifying the context-dependent role of mitoKATP channels in different types of cancer.

-

Investigating the role of these channels in other physiological and pathological conditions, such as aging and metabolic diseases.

By continuing to explore the complexities of mitoKATP channel biology, the scientific community can pave the way for novel therapeutic strategies that target the powerhouse of the cell to combat a wide range of human diseases.

References

- 1. Mitochondrial ATP-sensitive K+ channels, protectors of the heart - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current Challenges of Mitochondrial Potassium Channel Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mitochondrial K(ATP) channel and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. The mitochondrial KATP channel – fact or fiction? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Mitochondrial K(ATP) channels: role in cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mitochondrial potassium transport: the role of the mitochondrial ATP-sensitive K(+) channel in cardiac function and cardioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The neuroprotection conferred by activating the mitochondrial ATP-sensitive K+ channel is mediated by inhibiting the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Role of Surface and Mitochondrial ATP-Sensitive Potassium Channels in Cancer: From Cellular Functions to Therapeutic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Frontiers Publishing Partnerships | Understanding mitochondrial potassium channels: 33 years after discovery [frontierspartnerships.org]

- 14. The mitochondrial ROMK channel is a molecular component of Mitokatp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Contribution of Mitochondrial Ion Channels to Cancer Development and Progression | Cell Physiol Biochem [cellphysiolbiochem.com]

- 16. imrpress.com [imrpress.com]

- 17. Modulation of mitochondrial ATP-dependent K+ channels by protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evidence for Mitochondrial K+ Channels and Their Role in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. brieflands.com [brieflands.com]

- 20. Ischemia/reperfusion injury and cardioprotective mechanisms: Role of mitochondria and reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Involvement of mitoKATP channel in protective mechanisms of cerebral ischemic tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Mitochondrial ATP-sensitive potassium channel activation protects cerebellar granule neurons from apoptosis induced by oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mitochondrial ATP-sensitive potassium channel regulates mitochondrial dynamics to participate in neurodegeneration of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. The protective roles of mitochondrial ATP-sensitive potassium channels during hypoxia-ischemia-reperfusion in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Mitochondrial ATP-sensitive K+ channels play a role in cardioprotection by Na+-H+ exchange inhibition against ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. A novel mitochondrial KATP channel assay - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Determination of mitochondrial membrane potential and reactive oxygen species in live rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Measuring mitochondrial membrane potential | The EMBO Journal [link.springer.com]

- 30. Measurement of mitochondrial membrane potential and ROS production [bio-protocol.org]

An In-depth Technical Guide to 5-Hydroxydecanoate Sodium (CAS Number: 71186-53-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 5-hydroxydecanoate (B1195396) (5-HD), a derivative of decanoic acid, is a valuable research tool primarily known for its role as a selective inhibitor of mitochondrial ATP-sensitive potassium (mitoKATP) channels. This technical guide provides a comprehensive overview of 5-HD, including its chemical and physical properties, mechanism of action, and detailed experimental protocols for its application in in vitro and in vivo research models. The information presented herein is intended to support researchers and drug development professionals in utilizing 5-HD to investigate cellular metabolism, cardioprotection, and other physiological and pathological processes.

Chemical and Physical Properties

Sodium 5-hydroxydecanoate is the sodium salt of 5-hydroxydecanoic acid. Its fundamental properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 71186-53-3 | [1][2][3] |

| Molecular Formula | C₁₀H₁₉NaO₃ | [1][2][3] |

| Molecular Weight | 210.25 g/mol | [1][2][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in water (up to 100 mM) and DMSO. | [2] |

| Purity | Typically ≥97% (HPLC) | [3] |

| Storage | Store at -20°C for long-term stability. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. | [2] |

Mechanism of Action

The primary and most widely cited mechanism of action for 5-HD is the selective inhibition of mitochondrial ATP-sensitive potassium (mitoKATP) channels.[1][2] These channels play a crucial role in cellular processes such as ischemic preconditioning, where their opening is considered protective. By blocking these channels, 5-HD is a critical tool for elucidating the role of mitoKATP channels in various physiological and pathophysiological conditions. The IC₅₀ for the inhibition of KATP channels by 5-HD is approximately 30 µM.[2]

It is important to note that some studies suggest 5-HD can be metabolized within the cell. It is a substrate for mitochondrial outer membrane acyl-CoA synthetase, which may influence its intracellular activity and contribute to effects beyond direct channel blockade.

dot

References

- 1. Treatment with 5-HT potentiates development of pulmonary hypertension in chronically hypoxic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Hydroxydecanoate inhibits proliferation of hypoxic human pulmonary artery smooth muscle cells by blocking mitochondrial K(ATP) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cardioprotective Effects of 5-Hydroxydecanoate Sodium

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical overview of the multifaceted role of 5-Hydroxydecanoate (B1195396) sodium (5-HD) in cardiac physiology, with a particular focus on its application in studying cardioprotective mechanisms. While widely recognized as a selective blocker of mitochondrial ATP-sensitive potassium (mitoKATP) channels, emerging evidence reveals a more complex pharmacological profile, including metabolic effects that are crucial for the accurate interpretation of experimental findings.

Introduction: The Dual Role of 5-Hydroxydecanoate Sodium

This compound (5-HD) is a medium-chain fatty acid derivative that has been instrumental in cardiovascular research for decades.[1] Initially investigated for its antiarrhythmic properties, 5-HD is now predominantly utilized as a pharmacological tool to probe the mechanisms of ischemic preconditioning (IPC), a phenomenon where brief, non-lethal episodes of ischemia protect the heart from a subsequent, more prolonged ischemic insult.[2][3] The prevailing hypothesis has been that 5-HD exerts its effects by blocking mitoKATP channels, thereby preventing the protective signaling cascade initiated by IPC and other cardioprotective interventions.[3][4]

However, a growing body of research indicates that the bioactivity of 5-HD is not limited to its interaction with mitoKATP channels.[1][5] Evidence suggests that 5-HD is metabolized within the mitochondria via β-oxidation, and its metabolites may be the active agents.[6][7][8][9] This metabolic activity can influence cellular respiration and create a bottleneck in fatty acid oxidation, adding another layer of complexity to its effects.[8][9] This guide will delve into both the canonical and non-canonical mechanisms of 5-HD, present quantitative data from key studies, provide detailed experimental protocols, and visualize the intricate signaling pathways involved.

Mechanisms of Action

The cardioprotective or cardioprotection-inhibiting effects of 5-HD can be broadly categorized into two main areas: its interaction with ATP-sensitive potassium channels and its metabolic effects.

2.1.1 Mitochondrial KATP (mitoKATP) Channels: The most well-documented mechanism of action for 5-HD is the blockade of mitoKATP channels.[4][5][10] These channels are believed to be key players in cardioprotection. Their opening during ischemic preconditioning is thought to lead to a slight depolarization of the inner mitochondrial membrane, which in turn is hypothesized to modulate mitochondrial calcium handling, preserve ATP synthesis, and generate a small, signaling-competent amount of reactive oxygen species (ROS).[1][11] By blocking these channels, 5-HD abrogates these protective effects, making it a valuable tool for studying the role of mitoKATP in cardioprotection.[3][4]

2.1.2 Sarcolemmal KATP (sarcKATP) Channels: While 5-HD is considered to be selective for the mitochondrial isoform, some studies have shown that it can also inhibit sarcKATP channels, particularly under specific experimental conditions such as low pH.[10][12] The inhibition of sarcKATP channels can alter the cardiac action potential, which may contribute to its antiarrhythmic effects.[13]